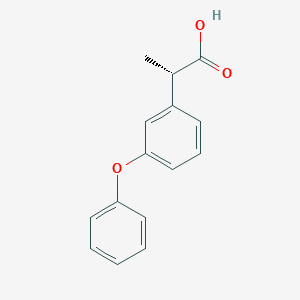![molecular formula C6H12N2 B12438717 (1R,5S)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12438717.png)
(1R,5S)-3,8-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-3,8-diazabicyclo[3.2.1]octane is a bicyclic organic compound that features two nitrogen atoms within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The compound’s structure is characterized by a rigid bicyclic framework, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3,8-diazabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes starting from an acyclic precursor that contains all the necessary stereochemical information. This precursor undergoes a series of transformations to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry directly .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5S)-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its rigid structure makes it useful for probing biological systems and understanding molecular interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,5S)-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5S)-3- (2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a methoxyphenyl group attached.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound features a tert-butyl ester group and a hydroxyl group.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane: This compound includes a benzoyloxy group and a methyl group.
Uniqueness
(1R,5S)-3,8-diazabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of two nitrogen atoms within its bicyclic framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(1R,5S)-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2/t5-,6+ |
InChI-Schlüssel |
LKDJYZBKCVSODK-OLQVQODUSA-N |
Isomerische SMILES |
C1C[C@H]2CNC[C@@H]1N2 |
Kanonische SMILES |
C1CC2CNCC1N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


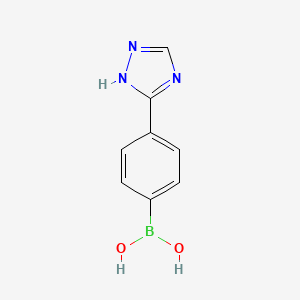
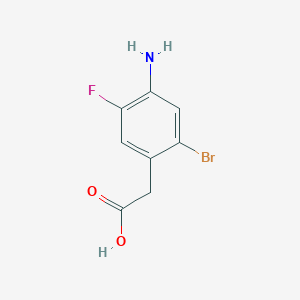
![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)
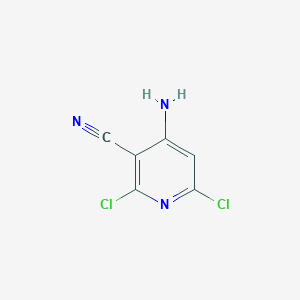
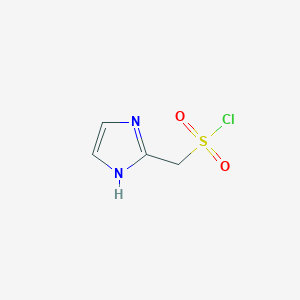
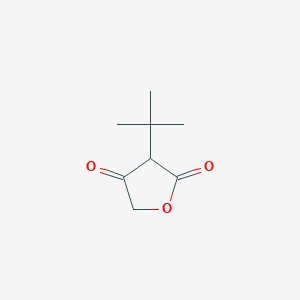
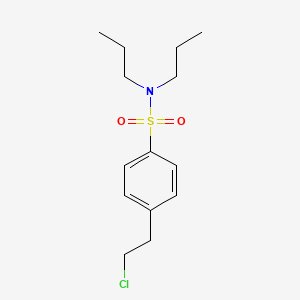
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B12438691.png)
![1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-ene-3beta,15-diol, 13beta-methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenemethanol](/img/structure/B12438695.png)
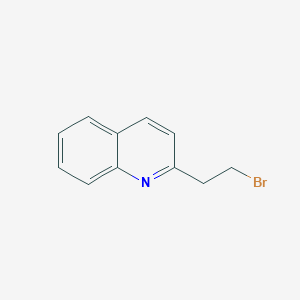
![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)
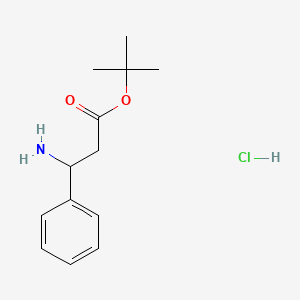
![methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12438738.png)
